Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator in the treatment of obstructive airway diseases such as asthma and bronchitis. It is also utilized as a tocolytic agent to suppress premature labor in certain regions, notably under the trade name Gynipral. The compound is not approved by the United States Food and Drug Administration but is available in several other countries .
Hexoprenaline sulfate is classified as a small molecule drug. Its chemical formula is , with a molecular weight of approximately 420.5 g/mol . The compound is synthesized from various precursors and is known for its stimulant effects on beta-2 adrenergic receptors, which facilitate bronchodilation and uterine relaxation.
The synthesis of hexoprenaline sulfate involves multiple steps, typically starting from simpler organic compounds. The process includes:
Hexoprenaline sulfate has a complex molecular structure characterized by multiple functional groups, including hydroxyl groups and an amine side chain. The IUPAC name for hexoprenaline is 4-{2-[(6-{[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino}hexyl)amino]-1-hydroxyethyl}benzene-1,2-diol .
Key structural data includes:
Hexoprenaline sulfate undergoes various chemical reactions typical for organic compounds containing amines and hydroxyl groups. Key reactions include:
Hexoprenaline exerts its pharmacological effects primarily through stimulation of beta-2 adrenergic receptors located in bronchial smooth muscle. This activation leads to:
The onset of action typically occurs within minutes when administered via inhalation or intravenously, with a duration of effect lasting approximately 50 minutes when taken orally .
Hexoprenaline sulfate has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3